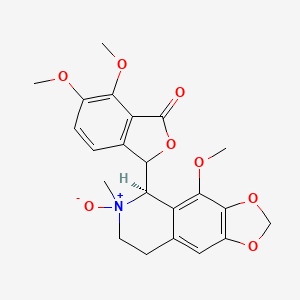![molecular formula C5H8O2 B12799464 2,6-Dioxabicyclo[2.2.1]heptane CAS No. 55387-86-5](/img/structure/B12799464.png)
2,6-Dioxabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dioxabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles. This method is favored due to its efficiency in producing the desired bicyclic structure with high stereoselectivity .
Industrial Production Methods: In industrial settings, the production of this compound often employs catalytic processes to enhance yield and purity. The use of palladium-catalyzed reactions has been reported to achieve high yields and diastereoselectivity, making it a preferred method for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dioxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products: The major products formed from these reactions include various substituted derivatives of the original bicyclic structure, which can be further utilized in different chemical syntheses .
Aplicaciones Científicas De Investigación
2,6-Dioxabicyclo[2.2.1]heptane has found applications in several fields:
Chemistry: Used as a building block in organic synthesis due to its unique structure.
Industry: Utilized in the production of polymers and other materials due to its reactivity and stability.
Mecanismo De Acción
The mechanism by which 2,6-Dioxabicyclo[2.2.1]heptane exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of penicillin-binding protein 2a, it binds to the allosteric site of the protein, preventing the crosslinking of the bacterial cell wall and rendering the bacteria susceptible to β-lactam antibiotics . This mechanism is crucial in overcoming antibiotic resistance in methicillin-resistant Staphylococcus aureus (MRSA).
Comparación Con Compuestos Similares
7-Oxabicyclo[2.2.1]heptane: Similar in structure but differs in the position of the oxygen bridge.
2,7-Diazabicyclo[2.2.1]heptane: Contains nitrogen atoms in the bicyclic structure, offering different reactivity and applications.
Uniqueness: 2,6-Dioxabicyclo[2.2.1]heptane is unique due to its specific oxygen bridge positioning, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications, particularly in the development of new antibiotics and materials .
Propiedades
Número CAS |
55387-86-5 |
|---|---|
Fórmula molecular |
C5H8O2 |
Peso molecular |
100.12 g/mol |
Nombre IUPAC |
2,6-dioxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C5H8O2/c1-4-2-6-5(1)7-3-4/h4-5H,1-3H2 |
Clave InChI |
ZDZNVLCENAFWPD-UHFFFAOYSA-N |
SMILES canónico |
C1C2COC1OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-O,7-O-diethyl 3-O-methyl 6-methylpyrrolo[1,2-c]pyrimidine-3,5,7-tricarboxylate](/img/structure/B12799383.png)

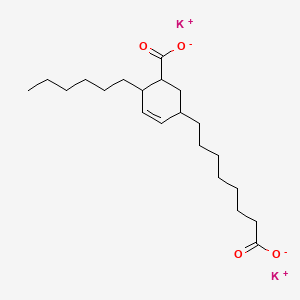
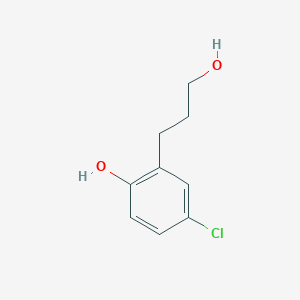
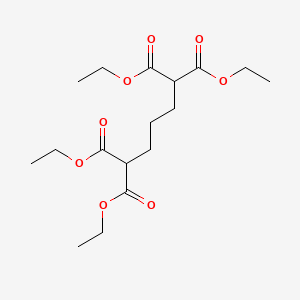
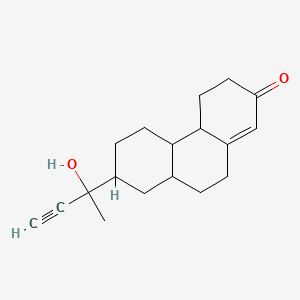
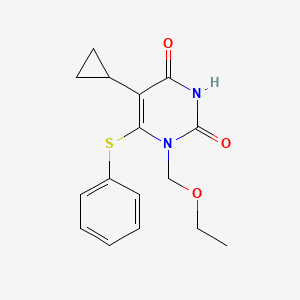
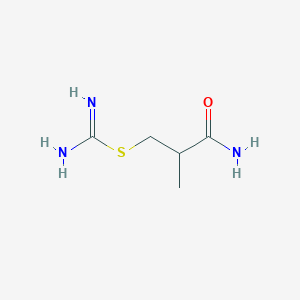
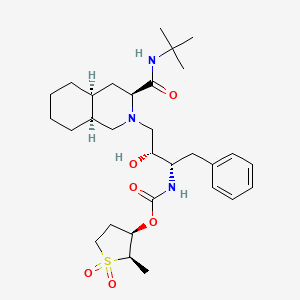


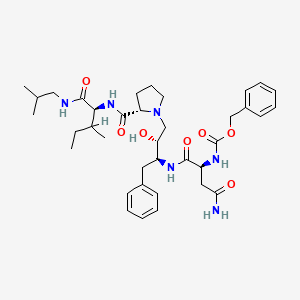
![4,7-Methanobenzo[b]selenophene, 2,2,3,3-tetrafluorooctahydro-](/img/structure/B12799450.png)
